molecular formula C12H14BrNO2 B1288508 2-(2-Bromophenyl)-1-morpholinoethanone CAS No. 76016-38-1

2-(2-Bromophenyl)-1-morpholinoethanone

Cat. No. B1288508
CAS RN: 76016-38-1
M. Wt: 284.15 g/mol
InChI Key: BNIMNPAXLSQYBU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-morpholinoethanone is a chemical compound that features a bromophenyl group attached to a morpholinoethanone moiety. This structure is of interest due to its potential applications in organic synthesis and medicinal chemistry. The morpholine ring is a common feature in pharmacologically active compounds, and the presence of the bromophenyl group allows for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of related morpholine derivatives has been reported in several studies. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was achieved from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, suggesting that a similar approach could be used for synthesizing 2-(2-Bromophenyl)-1-morpholinoethanone . Additionally, the synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds through Crossed-Aldol condensation indicates the versatility of bromophenyl morpholine derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol shows that the morpholine ring adopts a chair conformation, which is a common feature for morpholine-containing compounds . This information can be extrapolated to predict the conformational preferences of 2-(2-Bromophenyl)-1-morpholinoethanone.

Chemical Reactions Analysis

Morpholine derivatives can undergo a variety of chemical reactions. The Willgerodt-Kindler Reaction of ω-haloacetophenone derivatives, for example, involves the condensation of haloacetophenone with sulfur and morpholine, which could be relevant for the functionalization of 2-(2-Bromophenyl)-1-morpholinoethanone . Additionally, the reactivity of p-bromophenyl vinyl sulphone with morpholine enamine from 4a-methyl-trans-decalin-2-one suggests that the bromophenyl group in 2-(2-Bromophenyl)-1-morpholinoethanone could similarly engage in reactions with enamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by the substituents present on the phenyl ring and the morpholine moiety. For instance, the synthesis and characterization of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene provide insights into the spectroscopic properties such as IR, UV, and NMR spectra that could be expected for 2-(2-Bromophenyl)-1-morpholinoethanone . The crystal structure determination of related compounds can also shed light on the expected crystalline properties of the compound .

Scientific Research Applications

Synthesis of Key Intermediates in Drug Development

Research on related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of brominated and morpholino-containing compounds in the synthesis of pharmaceuticals. These studies often focus on developing practical synthesis methods for key intermediates used in manufacturing drugs like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This implies that 2-(2-Bromophenyl)-1-morpholinoethanone could serve a similar role in the synthesis of other pharmaceutical compounds, particularly those requiring bromophenyl and morpholino groups as intermediates (Qiu et al., 2009).

Molecular Chemistry and Organic Synthesis

The study of cuprous bis-phenanthroline compounds, which involve complex coordination chemistry, suggests that compounds like 2-(2-Bromophenyl)-1-morpholinoethanone could have applications in designing materials with specific electronic or photophysical properties. This could extend to the development of new materials for electronics or photonics, where the precise manipulation of molecular structures can lead to significant advancements (Scaltrito et al., 2000).

Antioxidant Activity and Health Applications

Research on antioxidants and their mechanisms provides a framework for studying the potential health applications of various compounds, including those containing morpholino groups. The detailed analysis of antioxidant assays suggests that 2-(2-Bromophenyl)-1-morpholinoethanone could be investigated for its antioxidant properties, which might have implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Gene Function Studies

The use of morpholino oligos in inhibiting gene function highlights the potential for 2-(2-Bromophenyl)-1-morpholinoethanone and similar compounds in genetic research and therapy. These compounds could be used to study gene function or as part of therapeutic interventions to modulate gene expression in various diseases (Heasman, 2002).

Biomedical Applications

The development of phosphorus-containing polymers for biomedical applications, including drug delivery, suggests a potential research area for 2-(2-Bromophenyl)-1-morpholinoethanone. Compounds with similar structural features could be explored for their biocompatibility and utility in creating new biomaterials for medical use (Monge et al., 2011).

Safety And Hazards

As with any chemical compound, “2-(2-Bromophenyl)-1-morpholinoethanone” should be handled with care. The bromine atom could potentially make the compound hazardous, as many bromine-containing compounds are irritants or toxic .

Future Directions

The study of “2-(2-Bromophenyl)-1-morpholinoethanone” could potentially contribute to the development of new drugs or materials. The bromophenyl and morpholino groups are both found in a variety of biologically active compounds, suggesting that “2-(2-Bromophenyl)-1-morpholinoethanone” might also have interesting biological properties .

properties

IUPAC Name

2-(2-bromophenyl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-10(11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIMNPAXLSQYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608899
Record name 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-1-morpholinoethanone

CAS RN

76016-38-1
Record name 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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